molecular formula C10H17NO2S B2846445 N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide CAS No. 2151238-24-1

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide

Cat. No. B2846445
M. Wt: 215.31
InChI Key: FNBOLQOGZSOPNZ-UHFFFAOYSA-N
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Description

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide, also known as HEPT, is a synthetic organic compound with a molecular formula of C10H13NO2S. It is a non-nucleoside reverse transcriptase inhibitor that has been extensively studied for its potential use as an antiviral agent against HIV-1.

Mechanism Of Action

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide acts as a non-nucleoside reverse transcriptase inhibitor by binding to a specific site on the reverse transcriptase enzyme of HIV-1. This binding prevents the enzyme from converting viral RNA into DNA, which is necessary for viral replication. By inhibiting this process, N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide effectively stops the replication of the virus.

Biochemical And Physiological Effects

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide has been shown to have low toxicity and high selectivity for the reverse transcriptase enzyme of HIV-1. It has been demonstrated to be effective in inhibiting the replication of HIV-1 in vitro and in vivo. N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide has also been shown to have a long half-life, which makes it an attractive candidate for use in antiviral therapy.

Advantages And Limitations For Lab Experiments

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also highly selective for the reverse transcriptase enzyme of HIV-1, which makes it a useful tool for studying the replication of the virus. However, N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide also has some limitations. It is not effective against all strains of HIV-1, and it has been shown to have a low barrier to resistance. This means that the virus can quickly develop resistance to N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide, which limits its long-term effectiveness as an antiviral agent.

Future Directions

There are several future directions for research on N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide. One area of interest is the development of new analogs of N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide that are more effective against different strains of HIV-1 and have a higher barrier to resistance. Another area of interest is the use of N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide in combination with other antiviral agents to create more effective treatment regimens for HIV-1. Finally, there is also interest in studying the potential use of N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide in the treatment of other viral infections, such as hepatitis B and C.

Synthesis Methods

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 2-acetylthiophene with ethyl chloroacetate to form ethyl 2-(thian-4-yl)acetate. This compound is then reacted with hydroxylamine hydrochloride to form ethyl 2-(thian-4-yl)acetohydroxamate, which is subsequently treated with propargyl bromide to yield N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide (N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide).

Scientific Research Applications

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide has been extensively studied for its potential use as an antiviral agent against HIV-1. It has been shown to inhibit the reverse transcriptase enzyme of HIV-1, which is essential for the replication of the virus. N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.

properties

IUPAC Name

N-[4-(2-hydroxyethyl)thian-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-2-9(13)11-10(3-6-12)4-7-14-8-5-10/h2,12H,1,3-8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBOLQOGZSOPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCSCC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide

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